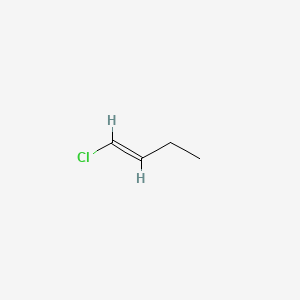

1-Chloro-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4461-42-1 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

1-chlorobut-1-ene |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3 |

InChI Key |

DUDKKPVINWLFBI-UHFFFAOYSA-N |

SMILES |

CCC=CCl |

Isomeric SMILES |

CC/C=C/Cl |

Canonical SMILES |

CCC=CCl |

Other CAS No. |

7611-87-2 4461-42-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-chloro-1-butene, a halogenated alkene with applications in organic synthesis. This document details common synthetic methodologies, including experimental protocols, and presents a thorough compilation of its physical and spectroscopic properties. The guide is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (C₄H₇Cl) is a chlorinated hydrocarbon existing as two geometric isomers: (E)-1-chloro-1-butene (trans) and (Z)-1-chloro-1-butene (cis). Its utility in organic chemistry stems from the presence of a reactive carbon-chlorine bond and a double bond, making it a versatile intermediate for the synthesis of a variety of organic compounds. Understanding its synthesis and properties is crucial for its effective application in research and development.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired isomeric purity, available starting materials, and reaction scale.

Addition of Hydrogen Chloride to 1-Butyne

The hydrochlorination of 1-butyne is a direct method to produce this compound. The reaction proceeds via an electrophilic addition mechanism.

Reaction Scheme:

Experimental Protocol:

A stream of dry hydrogen chloride gas is bubbled through a solution of 1-butyne in a suitable inert solvent, such as dichloromethane, at a controlled temperature, typically between 0 and 25 °C. The reaction progress can be monitored by gas chromatography (GC). Upon completion, the excess HCl is removed by purging with an inert gas, and the product is isolated by fractional distillation. It is important to note that this reaction can also produce 2-chloro-1-butene and 2,2-dichlorobutane as byproducts.[1]

Dehydrochlorination of 1,1-Dichlorobutane

Elimination of hydrogen chloride from 1,1-dichlorobutane using a strong base can yield this compound.

Reaction Scheme:

Experimental Protocol:

1,1-Dichlorobutane is refluxed with a strong base, such as potassium tert-butoxide, in a high-boiling point solvent like tert-butanol. The reaction mixture is heated for several hours, and the progress is monitored by TLC or GC. After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the product is purified by fractional distillation.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for both (E) and (Z) isomers are provided where available.

Physical Properties

| Property | (E)-1-chloro-1-butene | (Z)-1-chloro-1-butene | Reference(s) |

| Molecular Formula | C₄H₇Cl | C₄H₇Cl | [2] |

| Molecular Weight | 90.55 g/mol | 90.55 g/mol | [2] |

| Boiling Point | 68-69 °C | 63-64 °C | [2],[3] |

| Density | 0.909 g/cm³ | 0.9035 g/cm³ | [2],[3] |

| Refractive Index | 1.4126 | 1.4099 | [2],[3] |

Spectroscopic Properties

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 3.2.1: ¹H NMR Spectroscopy (Predicted)

| Proton | (E)-1-chloro-1-butene (δ, ppm) | (Z)-1-chloro-1-butene (δ, ppm) | Multiplicity |

| =CH-Cl | ~6.1 | ~6.0 | Doublet of Triplets |

| =CH-CH₂ | ~5.6 | ~5.5 | Doublet of Triplets |

| -CH₂- | ~2.1 | ~2.2 | Quintet |

| -CH₃ | ~1.0 | ~1.0 | Triplet |

Table 3.2.2: ¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) | Reference(s) |

| =CH-Cl | ~125 | [4] |

| =CH-CH₂ | ~118 | [4] |

| -CH₂- | ~25 | [4] |

| -CH₃ | ~13 | [4] |

Table 3.2.3: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3030 | =C-H stretch | [5],[6] |

| ~2970, ~2870 | C-H stretch (alkyl) | [5],[6] |

| ~1650 | C=C stretch | [5],[6] |

| ~950 | =C-H bend (trans) | [5] |

| ~680 | =C-H bend (cis) | [6] |

| ~750 | C-Cl stretch | [5],[6] |

Table 3.2.4: Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 90/92 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) | [4] |

| 55 | High | [C₄H₇]⁺ | [4] |

| 39 | Moderate | [C₃H₃]⁺ | [4] |

| 27 | High | [C₂H₃]⁺ | [4] |

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for controlling product distribution and optimizing reaction conditions.

Synthesis via Electrophilic Addition to 1-Butyne

The addition of HCl to 1-butyne proceeds through a vinyl carbocation intermediate.

References

Spectroscopic Profile of 1-Chloro-1-butene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-1-butene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton Assignment | (E)-1-chloro-1-butene (Predicted) | (Z)-1-chloro-1-butene (Predicted) |

| H1 (Cl-CH=) | ~6.1 ppm (dt) | ~6.0 ppm (dt) |

| H2 (=CH-CH₂) | ~5.6 ppm (dt) | ~5.4 ppm (dt) |

| H3 (-CH₂-CH₃) | ~2.1 ppm (p) | ~2.2 ppm (p) |

| H4 (-CH₃) | ~1.0 ppm (t) | ~1.0 ppm (t) |

Note: d - doublet, t - triplet, q - quartet, p - pentet, m - multiplet. Coupling constants are expected to be in the range of 7-15 Hz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | (E)-1-chloro-1-butene (Predicted) | (Z)-1-chloro-1-butene[1] |

| C1 (Cl-CH=) | ~125 ppm | Data not available |

| C2 (=CH-CH₂) | ~120 ppm | Data not available |

| C3 (-CH₂-CH₃) | ~25 ppm | Data not available |

| C4 (-CH₃) | ~13 ppm | Data not available |

Note: A ¹³C NMR spectrum for (Z)-1-chloro-1-butene is noted in the PubChem database, recorded on a Varian CFT-20 instrument.[1] However, specific chemical shift values are not publicly detailed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[4]

-

If the solution contains any particulate matter, filter it through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[3][4]

-

Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.[4]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H, and more for ¹³C), spectral width, and relaxation delay.[4]

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).[4]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization: NMR Structural Assignment

Caption: Molecular structures of (Z)- and (E)-1-chloro-1-butene for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Isomer | Reference |

| ~3050 | =C-H stretch | (Z) | [6] |

| ~2970 | C-H stretch (sp³) | (Z), (E) | [6][7] |

| ~1650 | C=C stretch | (Z), (E) | [6][7] |

| ~1450 | C-H bend (CH₂) | (Z), (E) | [6][7] |

| ~1380 | C-H bend (CH₃) | (Z), (E) | [6][7] |

| Below 800 | C-Cl stretch | (Z), (E) | [6][7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of liquid samples with minimal preparation.

1. Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[9]

2. Sample Analysis:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[8]

-

For volatile liquids, a volatiles cover or a liquid retainer can be placed over the sample to minimize evaporation during the measurement.[10]

-

Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[9]

3. Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[8]

Visualization: Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for identification and structural analysis.

Data Presentation

The mass spectrum of (Z)-1-chloro-1-butene was obtained via electron ionization (EI). The presence of chlorine is indicated by the characteristic isotopic pattern for fragments containing a chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1).

Table 4: Mass Spectrometry Data for (Z)-1-Chloro-1-butene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 92 | 15 | [M+2]⁺ (C₄H₇³⁷Cl) |

| 90 | 45 | [M]⁺ (C₄H₇³⁵Cl) |

| 55 | 100 | [C₄H₇]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 27 | 60 | [C₂H₃]⁺ |

Data sourced from NIST WebBook for (Z)-1-chloro-1-butene.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane). A concentration of approximately 10-100 ppm is typically sufficient.

2. Instrument Setup:

-

Gas Chromatograph (GC):

-

Set the injection port temperature to a value that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

-

Program the column oven temperature to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.

-

Set the carrier gas (usually helium) flow rate.

-

-

Mass Spectrometer (MS):

3. Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried onto the GC column where separation occurs.

-

As the analyte elutes from the column, it enters the MS ion source.

-

In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[12][13]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[12]

-

The detector records the abundance of each ion.

4. Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the [M+2]⁺ peak to confirm the presence of chlorine.[14]

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for positive identification.[12]

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

- 1. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 7. Trans-1-chloro-1-butene [webbook.nist.gov]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Cis-Trans Isomerism in 1-Chloro-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cis-trans isomerism in 1-chloro-1-butene, covering the synthesis, characterization, relative stability, and physicochemical properties of the (Z)- and (E)-isomers. Detailed experimental protocols and comparative data are presented to support research and development activities in organic synthesis and medicinal chemistry.

Introduction to Cis-Trans Isomerism in this compound

This compound (C₄H₇Cl) is a halogenated alkene that exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the chlorine atom and the ethyl group relative to the double bond defines the isomer. In the cis isomer, these groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct physical, chemical, and spectroscopic properties.

The relative stability of the two isomers is a key consideration in their synthesis and application. Generally, trans-alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain.[1] For this compound, experimental data confirms that the trans isomer is indeed more stable than the cis isomer. The enthalpy of reaction for the isomerization of trans-1-chloro-1-butene to cis-1-chloro-1-butene is approximately -2.8 ± 0.3 kJ/mol, indicating that the cis isomer is higher in energy.[2]

Physicochemical Properties

The distinct spatial arrangements of the functional groups in cis- and trans-1-chloro-1-butene give rise to differences in their physical properties. These are summarized in the table below.

| Property | cis-1-Chloro-1-butene ((Z)-isomer) | trans-1-Chloro-1-butene ((E)-isomer) |

| CAS Number | 7611-86-1[3] | 7611-87-2[4] |

| Molecular Weight | 90.55 g/mol [3] | 90.55 g/mol [4] |

| Boiling Point | 68 °C at 760 mmHg | 63.1 °C |

| Density | 0.909 g/cm³ | 0.896 g/cm³ |

| Refractive Index | 1.4099 | 1.4126[5] |

| Heat of Formation (gas) | -13.7 kJ/mol | -16.5 kJ/mol[6] |

| Dipole Moment | Higher than trans-isomer | Lower than cis-isomer |

The higher boiling point of the cis-isomer can be attributed to its higher polarity and dipole moment. In the cis configuration, the electron-withdrawing chlorine atom and the alkyl group are on the same side, leading to a net molecular dipole. In the trans isomer, the individual bond dipoles are oriented in opposite directions, resulting in a partial cancellation and a smaller overall molecular dipole moment.[7]

Synthesis of this compound Isomers

A common method for the synthesis of this compound is the hydrochlorination of 1-butyne. This reaction typically proceeds via an electrophilic addition mechanism and can yield a mixture of the cis and trans isomers.[8] The regioselectivity of the addition follows Markovnikov's rule, with the chloride ion adding to the more substituted carbon of the triple bond.[9][10]

Experimental Protocol: Hydrochlorination of 1-Butyne

This protocol describes a general procedure for the synthesis of a mixture of cis- and trans-1-chloro-1-butene.

Materials:

-

1-Butyne

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Reaction vessel with a gas inlet and a cooling system

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool it to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Dissolve 1-butyne in the anhydrous solvent in the reaction vessel.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the products.

-

Once the reaction is complete, stop the flow of HCl gas and slowly warm the reaction mixture to room temperature.

-

Neutralize any excess HCl by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

The solvent can be removed under reduced pressure to yield the crude product, which will be a mixture of cis- and trans-1-chloro-1-butene.

Caption: Synthetic workflow for this compound.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound can be achieved by exploiting their differences in physical properties, primarily their boiling points.

Experimental Protocol: Fractional Distillation

Due to the difference in their boiling points (cis: 68 °C, trans: 63.1 °C), fractional distillation can be employed to separate the two isomers.

Apparatus:

-

A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

-

Heating mantle with a stirrer.

-

Thermometer.

-

Condenser.

-

Receiving flasks.

Procedure:

-

Charge the distillation flask with the mixture of cis- and trans-1-chloro-1-butene.

-

Assemble the fractional distillation apparatus.

-

Slowly heat the mixture to its boiling point while stirring.

-

Carefully control the heating rate to maintain a slow and steady distillation.

-

The lower-boiling trans-isomer will distill first. Collect the fraction that distills at or near the boiling point of the trans-isomer.

-

As the distillation progresses, the temperature at the head of the column will rise. The higher-boiling cis-isomer will then begin to distill. Collect this fraction in a separate receiving flask.

-

Monitor the purity of the collected fractions using gas chromatography.

Experimental Protocol: Preparative Gas Chromatography

For higher purity separation, preparative gas chromatography (prep-GC) is an effective technique.

Instrumentation:

-

A preparative gas chromatograph equipped with a suitable column (e.g., a polar capillary column like Carbowax).

-

A fraction collector.

Procedure:

-

Optimize the separation conditions on an analytical GC to achieve baseline separation of the cis and trans isomers.

-

Transfer the optimized method to the preparative GC system.

-

Inject the isomer mixture onto the column.

-

The isomers will be separated based on their differential partitioning between the mobile and stationary phases.

-

The eluting peaks corresponding to the trans and cis isomers are directed to a fraction collector, allowing for the collection of the pure isomers.

Caption: Separation strategies for this compound isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the unambiguous identification and differentiation of the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the vinylic protons are characteristic for each isomer.

-

cis-1-Chloro-1-butene: The vinylic proton on the same carbon as the chlorine atom will appear as a doublet of triplets. The adjacent vinylic proton will be a doublet of triplets as well. The coupling constant between the two vinylic protons (JH-H) is expected to be smaller (typically 6-12 Hz) for the cis isomer.

-

trans-1-Chloro-1-butene: The vinylic protons will also appear as multiplets. However, the coupling constant between the two vinylic protons (JH-H) will be larger (typically 12-18 Hz) for the trans isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the double bond will differ between the two isomers due to the different electronic environments.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations are particularly useful for distinguishing between cis and trans isomers.

-

cis-1-Chloro-1-butene: A characteristic absorption band for the C-H out-of-plane bend is expected in the region of 675-730 cm⁻¹.[11]

-

trans-1-Chloro-1-butene: A strong absorption band for the C-H out-of-plane bend is typically observed in the region of 960-980 cm⁻¹.[11] The C=C stretching vibration for both isomers is expected to appear in the range of 1640-1680 cm⁻¹.[1]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Trans-1-chloro-1-butene [webbook.nist.gov]

- 3. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 4. Trans-1-chloro-1-butene [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Trans-1-chloro-1-butene [webbook.nist.gov]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Convert 1-butyne by Markovnikov's Rule Explain the addition reaction of .. [askfilo.com]

- 10. brainly.com [brainly.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Thermodynamic Properties of 1-Chloro-1-butene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the (E) and (Z) isomers of 1-chloro-1-butene. The information presented herein is crucial for understanding the stability, reactivity, and potential applications of these compounds in various chemical and pharmaceutical contexts. This document summarizes key thermodynamic data, outlines the experimental methodologies used for their determination, and provides visual representations of the isomerization process.

Quantitative Thermodynamic Data

The thermodynamic properties of the geometric isomers of this compound are essential for predicting their behavior in chemical reactions and processes. The following tables summarize the available experimental and calculated data for the (Z)- and (E)-isomers.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 atm

| Property | (Z)-1-Chloro-1-butene | (E)-1-Chloro-1-butene | Unit | Source |

| Standard Molar Enthalpy of Formation (Gas) (ΔfH°gas) | -19.20 | -16.5 | kJ/mol | [NIST][1] |

| Standard Molar Gibbs Free Energy of Formation (Gas) (ΔfG°) | 51.09 (Calculated) | Data not available | kJ/mol | [Cheméo][1] |

Table 2: Physical Properties

| Property | (Z)-1-Chloro-1-butene | (E)-1-Chloro-1-butene | Unit | Source |

| Normal Boiling Point | 336.7 | 341.2 | K | [NIST] |

| Molecular Weight | 90.551 | 90.551 | g/mol | [NIST][1] |

Table 3: Enthalpy of Isomerization

| Reaction | Enthalpy of Reaction (ΔrH°) | Unit | Source |

| (E)-1-Chloro-1-butene (g) ⇌ (Z)-1-Chloro-1-butene (g) | -2.8 ± 0.3 | kJ/mol | [NIST] |

Isomerization Equilibrium

The two isomers of this compound, (E) and (Z), exist in equilibrium. The (Z)-isomer is the thermodynamically more stable of the two, as indicated by its more negative standard enthalpy of formation.

Experimental Protocols

Gas-Phase Isomerization Equilibrium Study

This method involves establishing a chemical equilibrium between the isomers in the gas phase at a known temperature and then analyzing the composition of the equilibrium mixture.

Objective: To determine the equilibrium constant (K_eq) for the isomerization reaction at various temperatures, from which the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of the reaction can be calculated.

Apparatus: A typical setup would include:

-

A temperature-controlled reactor (e.g., a quartz or Pyrex tube) housed in a furnace.

-

A system for introducing the reactant (either pure isomer or a mixture) into the reactor.

-

A sampling system to extract a representative sample of the gas mixture from the reactor.

-

An analytical instrument, typically a gas chromatograph (GC) equipped with a suitable column and detector (e.g., a flame ionization detector - FID), for separating and quantifying the isomers.

Procedure:

-

Preparation: A known amount of one of the this compound isomers (or a mixture of known composition) is vaporized and introduced into the pre-heated reactor. The reactor is then sealed.

-

Equilibration: The reactor is maintained at a constant, precisely measured temperature for a sufficient period to allow the isomerization reaction to reach equilibrium. The time required for equilibration would be determined from preliminary kinetic studies.

-

Sampling: A small sample of the gas mixture is withdrawn from the reactor using a gas-tight syringe or an automated sampling valve. Care must be taken to ensure that the composition of the sample is not altered during the sampling process (e.g., by condensation).

-

Analysis: The collected sample is immediately injected into a gas chromatograph to separate and quantify the (E) and (Z) isomers. The areas of the corresponding peaks in the chromatogram are used to determine the molar ratio of the isomers at equilibrium.

-

Temperature Variation: The experiment is repeated at several different temperatures to determine the temperature dependence of the equilibrium constant.

Data Analysis:

-

The equilibrium constant (K_eq) at each temperature is calculated from the molar concentrations (or partial pressures) of the isomers in the equilibrium mixture.

-

A van't Hoff plot (ln(K_eq) versus 1/T) is then constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.

-

The standard Gibbs free energy change at each temperature can be calculated using the equation: ΔG° = -RT ln(K_eq).

Conclusion

This technical guide has summarized the key thermodynamic properties of the (E) and (Z) isomers of this compound. The provided data and the description of the experimental methodology offer valuable insights for researchers and professionals working with these compounds. The greater thermodynamic stability of the (Z)-isomer is a critical factor to consider in chemical synthesis and process design. Further research to obtain a more complete set of experimental thermodynamic data for the (E)-isomer, particularly its Gibbs free energy of formation, entropy, and heat capacity over a range of temperatures, would be beneficial for a more comprehensive understanding of this system.

References

Physical properties of cis-1-chloro-1-butene

An In-depth Technical Guide to the Physical Properties of cis-1-chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-1-chloro-1-butene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included to assist in laboratory settings.

Physical and Chemical Properties

cis-1-chloro-1-butene, with the chemical formula C4H7Cl, is a chlorinated alkene.[1][2][3] Its physical characteristics are crucial for its handling, application, and in the design of chemical processes.

Data Summary

The quantitative physical properties of cis-1-chloro-1-butene are summarized in the table below for quick reference.

| Property | Value | Units |

| Molecular Formula | C4H7Cl | |

| Molecular Weight | 90.55 | g/mol |

| Boiling Point | 63.55 - 68 | °C |

| Melting Point | -96 (estimate) | °C |

| Density | 0.9035 - 0.909 | g/cm³ |

| Refractive Index | 1.4099 | |

| Vapor Pressure | 154 | mmHg at 25°C |

Note: Some values are estimates and may vary depending on the experimental conditions.[1][4][5][6]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid compound like cis-1-chloro-1-butene.

Boiling Point Determination

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.[7][8]

Method: Capillary Method [7]

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[9]

-

Heating: The assembly is heated, often in a heating block or a Thiele tube.[10][11] As the temperature rises, the air trapped in the capillary tube will be expelled, and then a steady stream of bubbles from the sample's vapor will emerge from the open end of the capillary.[11][12]

-

Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[7][11] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a critical indicator of purity.[10][13] Since cis-1-chloro-1-butene has a very low estimated melting point, this procedure would require a cryostat.

Method: Capillary Method [14]

-

Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[10][14]

-

Heating and Observation: The sample is heated at a controlled rate.[14] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[10][15]

Density Determination

Density is the mass per unit volume of a substance and is a characteristic property.[16]

Method: Direct Mass and Volume Measurement

-

Mass Measurement: An empty, dry graduated cylinder is weighed using an electronic balance.[17]

-

Volume Measurement: A known volume of cis-1-chloro-1-butene is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[17]

-

Combined Measurement: The graduated cylinder containing the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[16][17]

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids.[18]

Method: Using a Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of cis-1-chloro-1-butene are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale.

-

Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C.[18]

Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a general guideline.[19]

Method: Visual Assessment

-

Solvent Preparation: A known volume of a solvent (e.g., water, ethanol, acetone) is placed in a test tube.[20]

-

Solute Addition: A small, measured amount of cis-1-chloro-1-butene is added to the solvent.[20]

-

Mixing: The mixture is agitated to promote dissolution.[20]

-

Observation: The solution is observed to see if the solute has completely dissolved. If it has, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves). The amount of solute that dissolves in the given volume of solvent at a specific temperature determines its solubility.[19][20]

Visualization of Physical State Transitions

The physical state of a substance is determined by its temperature and pressure, with transitions occurring at the melting and boiling points. The following diagram illustrates the relationship between these key physical properties and the state of matter.

Diagram of physical state transitions.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 4. cis-1-Chloro-1-butene|lookchem [lookchem.com]

- 5. 1-Chloro-1-butene|lookchem [lookchem.com]

- 6. 7611-86-1 CAS MSDS (CIS-1-CHLORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vernier.com [vernier.com]

- 9. byjus.com [byjus.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. westlab.com [westlab.com]

- 15. pennwest.edu [pennwest.edu]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. athabascau.ca [athabascau.ca]

- 19. education.com [education.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-1-butene, a halogenated alkene with applications in organic synthesis. The document presents quantitative data in structured tables, outlines general experimental methodologies for its synthesis, and includes a visualization of its isomeric relationship.

Chemical Identity and Physical Properties

This compound is a volatile, colorless liquid. It exists as two geometric isomers: (E)-1-chloro-1-butene (trans) and (Z)-1-chloro-1-butene (cis)[1][2]. The physical and chemical properties of these isomers are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇Cl | [3] |

| Molecular Weight | 90.55 g/mol | [3] |

Isomer-Specific Properties

(E)-1-Chloro-1-butene

| Property | Value | Reference |

| IUPAC Name | (E)-1-chlorobut-1-ene | [4] |

| Synonyms | trans-1-Chloro-1-butene | [4] |

| CAS Number | 7611-87-2 | [3] |

| Density | 0.9091 g/cm³ (estimate) | [3] |

| Boiling Point | 68.05 °C | [3] |

| Melting Point | -96 °C (estimate) | [3] |

| Refractive Index | 1.4126 | [3] |

(Z)-1-Chloro-1-butene

| Property | Value | Reference |

| IUPAC Name | (Z)-1-chlorobut-1-ene | [5] |

| Synonyms | cis-1-Chloro-1-butene | [1][2] |

| CAS Number | 7611-86-1 | [2][5] |

| Boiling Point | 77-78 °C |

Spectral Data

The following tables summarize the key spectral data for the isomers of this compound, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for (Z)-1-Chloro-1-butene [5]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not explicitly provided in search results |

| C2 | Data not explicitly provided in search results |

| C3 | Data not explicitly provided in search results |

| C4 | Data not explicitly provided in search results |

Note: While the availability of ¹³C NMR data is mentioned, specific chemical shifts were not found in the provided search results.

Infrared (IR) Spectroscopy

| Isomer | Key IR Absorptions (cm⁻¹) | Reference |

| (E)-1-Chloro-1-butene | Specific peak data not available in search results, but the spectrum is available for viewing. | [6] |

| (Z)-1-Chloro-1-butene | Specific peak data not available in search results, but the spectrum is available for viewing. | [1][7] |

Mass Spectrometry

| Isomer | Key Mass-to-Charge Ratios (m/z) | Reference |

| (E)-1-Chloro-1-butene | Specific peak data not available in search results, but the spectrum is available for viewing. | |

| (Z)-1-Chloro-1-butene | Molecular Ion (M⁺): 90/92 (due to ³⁵Cl/³⁷Cl isotopes). Additional fragmentation data is available for viewing in the referenced database. | [1] |

Experimental Protocols

General Synthesis Method 1: Hydrochlorination of 1-Butyne

The addition of hydrogen chloride to 1-butyne can yield a mixture of chloro-butenes. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of 2-chloro-1-butene as the major product. However, under certain conditions, this compound can be formed. The stereoselectivity (the ratio of E to Z isomers) would depend on the specific reaction conditions, such as the catalyst, solvent, and temperature. A typical procedure would involve bubbling hydrogen chloride gas through a solution of 1-butyne in a suitable solvent, potentially with a catalyst.

General Synthesis Method 2: Dehydrochlorination of 1,1-Dichlorobutane

The elimination of a molecule of hydrogen chloride from 1,1-dichlorobutane can produce this compound. This reaction is typically carried out using a strong base, such as potassium hydroxide or sodium ethoxide, in an alcoholic solvent. The stereochemical outcome of the elimination (E2 mechanism) is influenced by the steric hindrance of the base and the substrate, which can affect the formation of the E or Z isomer.

Logical Relationships

The two isomers of this compound, (E) and (Z), are geometric isomers, differing in the spatial arrangement of the substituents around the carbon-carbon double bond.

Caption: Geometric isomers of this compound.

Signaling Pathways

Due to its nature as a simple halogenated alkene primarily used in organic synthesis, this compound is not known to be involved in biological signaling pathways relevant to drug development.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

- 1. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 2. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C4H7Cl | CID 5463507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trans-1-chloro-1-butene [webbook.nist.gov]

- 7. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

Stereoisomers of 1-Chloro-1-butene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Characterization, and Potential Relevance of (E)- and (Z)-1-Chloro-1-butene in Medicinal Chemistry

Abstract

1-Chloro-1-butene, a halogenated alkene, exists as two geometric stereoisomers: (E)-1-chloro-1-butene and (Z)-1-chloro-1-butene. The distinct spatial arrangement of substituents around the carbon-carbon double bond imparts unique physical, chemical, and spectral properties to each isomer. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, spectroscopic characterization, and physical properties. Furthermore, it explores the critical role of stereoisomerism in drug development, contextualizing the potential significance of chiral compounds like this compound as building blocks in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Stereoisomerism and this compound

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical factor, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2][3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.[2][3][4][5]

This compound (C4H7Cl) is a chlorinated hydrocarbon that presents a clear example of geometric isomerism, a class of stereoisomerism.[1] The restricted rotation about the C=C double bond gives rise to two distinct isomers: (E)-1-chloro-1-butene (trans) and (Z)-1-chloro-1-butene (cis). In the (E)-isomer, the higher priority groups (chlorine and the ethyl group) are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. The IUPAC names for these isomers are (E)-1-chlorobut-1-ene and (Z)-1-chlorobut-1-ene, respectively.[6][7]

Synthesis of (E)- and (Z)-1-Chloro-1-butene

A common method for the synthesis of this compound stereoisomers is through the dehydrochlorination of dichlorobutane precursors. The specific precursor and reaction conditions can influence the isomeric ratio of the products.

Experimental Protocol: Dehydrochlorination of 1,2-Dichlorobutane

This protocol describes a general procedure for the synthesis of this compound via the dehydrochlorination of 1,2-dichlorobutane. This reaction typically yields a mixture of isomers.

Materials:

-

1,2-Dichlorobutane

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable alcohol as solvent)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

1,2-Dichlorobutane is added dropwise to the stirred alcoholic KOH solution.[8]

-

The reaction mixture is heated to reflux for a specified period to effect dehydrochlorination. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product mixture is separated from the solid potassium chloride by filtration.

-

The filtrate, containing the this compound isomers, ethanol, and any unreacted starting material, is subjected to fractional distillation to isolate the product isomers based on their boiling points.

-

The collected fraction(s) are washed with water to remove any remaining ethanol and then dried over an anhydrous drying agent.

-

The final product is analyzed by GC-MS and NMR to determine the isomeric ratio and confirm the structures.

Physicochemical and Spectroscopic Data

The (E) and (Z) isomers of this compound exhibit distinct physical and spectroscopic properties. The following tables summarize key quantitative data for each stereoisomer.

Physical Properties

| Property | (Z)-1-Chloro-1-butene | (E)-1-Chloro-1-butene | Reference(s) |

| Molecular Formula | C4H7Cl | C4H7Cl | [6][7] |

| Molecular Weight | 90.55 g/mol | 90.55 g/mol | [6][7] |

| CAS Number | 7611-86-1 | 7611-87-2 | [6][9] |

| Boiling Point | 63.55 °C | 68.05 °C | [10][11] |

| Density | 0.9035 g/cm³ | 0.9091 g/cm³ | [10][11] |

| Refractive Index | 1.4099 | 1.4126 | [10][11] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly informative.

| Isomer | Proton | Approximate Chemical Shift (ppm) |

| (Z)-1-Chloro-1-butene | =CH-Cl | 6.0 - 6.2 |

| =CH-CH2 | 5.5 - 5.7 | |

| (E)-1-Chloro-1-butene | =CH-Cl | 5.9 - 6.1 |

| =CH-CH2 | 5.7 - 5.9 |

Note: These are approximate values and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy:

The C=C stretching vibration and the out-of-plane C-H bending vibrations are characteristic in the IR spectra of these isomers.

| Isomer | Characteristic IR Absorption Bands (cm⁻¹) | Reference(s) |

| (Z)-1-Chloro-1-butene | ~1650 (C=C stretch), ~690 (cis C-H bend) | [12] |

| (E)-1-Chloro-1-butene | ~1655 (C=C stretch), ~930 (trans C-H bend) | [9] |

Mass Spectrometry (MS):

The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak (M+) at m/z 90 and an M+2 peak at m/z 92 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation patterns would also be similar.

Visualizing Stereoisomers and Synthesis

Stereoisomers of this compound

Caption: Geometric isomers of this compound.

Synthetic Pathway

Caption: Synthesis of this compound isomers.

Relevance in Drug Development

While there is limited direct information on the pharmacological applications of this compound stereoisomers, their nature as chiral building blocks is of significant interest in medicinal chemistry. The principles of stereochemistry are paramount in drug design and development for several reasons:

-

Stereospecific Interactions: Biological targets are chiral, leading to stereospecific interactions with drug molecules. One enantiomer or geometric isomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other may be inactive or even produce adverse effects.[2][3][4]

-

Pharmacokinetic Differences: Stereoisomers can be absorbed, distributed, metabolized, and excreted differently in the body.[2] This can lead to variations in bioavailability, duration of action, and potential for drug-drug interactions.

-

Improved Therapeutic Index: By developing single-isomer drugs, it is often possible to achieve a better therapeutic index, maximizing efficacy while minimizing toxicity associated with the unwanted isomer.[3]

Halogenated organic compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[13] Therefore, the stereoisomers of this compound represent potential starting materials or intermediates for the synthesis of more complex chiral molecules with therapeutic potential. Their defined stereochemistry allows for the precise construction of target molecules, which is a cornerstone of modern drug discovery.

Conclusion

The (E) and (Z) stereoisomers of this compound are distinct chemical entities with well-defined, albeit different, physical and spectroscopic properties. Understanding their synthesis and characterization is fundamental for their potential application in organic synthesis. For professionals in drug development, the case of this compound serves as a pertinent reminder of the critical importance of stereoisomerism in the design and development of safe and effective medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the study of simple chiral building blocks like the stereoisomers of this compound will remain a relevant and important area of research.

References

- 1. brainly.com [brainly.com]

- 2. m.youtube.com [m.youtube.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C4H7Cl | CID 5463507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Trans-1-chloro-1-butene [webbook.nist.gov]

- 10. This compound|lookchem [lookchem.com]

- 11. chembk.com [chembk.com]

- 12. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-Chloro-1-butene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-butene is a chlorinated alkene with the chemical formula C₄H₇Cl. It exists as two geometric isomers, (E)- and (Z)-1-chloro-1-butene, which exhibit distinct physical and chemical properties. This organochlorine compound serves as a versatile intermediate in organic synthesis and is of interest to researchers in various fields, including agrochemicals and pharmaceuticals. Its reactivity is primarily dictated by the presence of the carbon-carbon double bond and the allylic chlorine atom, which makes it susceptible to nucleophilic substitution and other transformations. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its safe handling, and a detailed look at its synthesis and analytical characterization.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the tables below. It is a colorless liquid with a characteristic odor. The presence of the double bond and the chlorine atom influences its polarity and reactivity.

| Identifier | Value |

| Chemical Formula | C₄H₇Cl[1] |

| Molecular Weight | 90.55 g/mol [1] |

| Canonical SMILES | CCC=CCl |

| Isomeric SMILES (E)-trans | CC/C=C/Cl |

| Isomeric SMILES (Z)-cis | CC/C=C\Cl |

| InChI Key (E)-trans | DUDKKPVINWLFBI-ONEGZZNKSA-N |

| InChI Key (Z)-cis | DUDKKPVINWLFBI-ARJAWSKDSA-N |

| CAS Number (E)-trans | 7611-87-2 |

| CAS Number (Z)-cis | 7611-86-1 |

| Physical Property | Value | Notes |

| Boiling Point | 68.05 °C | |

| Density | 0.9091 g/cm³ | |

| Refractive Index | 1.4126 |

Safety and Handling

This compound is a flammable and potentially hazardous chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid breathing vapors or mist.

-

Wash hands and any exposed skin thoroughly after handling.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Applications

The reactivity of this compound is characterized by the interplay between the double bond and the allylic chlorine atom. It can undergo a variety of reactions, making it a useful building block in organic synthesis.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. For instance, reaction with sodium ethoxide in ethanol proceeds via a second-order mechanism.

Applications: Due to its reactivity, this compound can be used as a precursor for the synthesis of a range of other compounds, including alcohols, ethers, and other substituted butenes. These products may find applications in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 1,1-Dichlorobutane

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1,1-dichlorobutane. This reaction typically yields a mixture of the (E) and (Z) isomers.

Materials:

-

1,1-Dichlorobutane

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add 1,1-dichlorobutane dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield a mixture of (E)- and (Z)-1-chloro-1-butene.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Ionization Energy: 70 eV

-

Scan Range: m/z 35-200

Sample Preparation:

Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.

Visualizations

Caption: E2 elimination pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Chloro-1-butene. It is intended to serve as an essential resource for laboratory personnel and professionals in the field of drug development and scientific research. This document consolidates critical data on the physical and chemical properties, toxicological profile, and recommended safety protocols to ensure the safe use and management of this compound.

Chemical and Physical Properties

This compound is a chlorinated alkene with the chemical formula C4H7Cl. It exists as two geometric isomers, (Z)-1-Chloro-1-butene and (E)-1-Chloro-1-butene. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C4H7Cl | --INVALID-LINK-- |

| Molecular Weight | 90.55 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | |

| Boiling Point | 68-73 °C | |

| Melting Point | -99 °C | |

| Flash Point | -15 °C | |

| Density | 0.906 g/cm³ at 20 °C | |

| Vapor Pressure | 145 mmHg at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Autoignition Temperature | Data not available |

Toxicological Profile

The toxicological data for this compound is not extensively reported in publicly available literature. Therefore, data for structurally related compounds are often used to estimate its potential hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

| Toxicity Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | 355-405 mg/kg (for 3-Chloro-1-butene)[1] | Harmful if swallowed |

| Acute Dermal Toxicity (LD50) | Data not available | Dermal | Data not available | Data not available |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 16,300 mg/m³/4hr (for 1-Chloro-2-butene)[2] | May be harmful if inhaled |

| Skin Corrosion/Irritation | Rabbit | Dermal | Causes skin irritation | Irritant |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye irritation | Irritant |

| Respiratory or Skin Sensitization | Data not available | - | Data not available | Data not available |

| Germ Cell Mutagenicity | S. typhimurium (Ames test) | In vitro | Negative (for 1-chlorobutane) | Not classified as a mutagen |

| Carcinogenicity | Data not available | - | Data not available | Data not available |

| Reproductive Toxicity | Data not available | - | Data not available | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | - | - | May cause respiratory irritation | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - | Data not available | Data not available |

| Aspiration Hazard | Data not available | - | Data not available | Data not available |

Note: The toxicological data presented is largely based on related compounds and should be interpreted with caution. The absence of data does not imply that the substance is not hazardous.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following pictograms and hazard statements summarize its primary risks:

-

GHS Pictograms:

-

🔥 (Flammable)

-

❗ (Irritant)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and non-irritating tape.

-

The exposure duration is 4 hours.

-

After 4 hours, the patch and any residual test substance are removed.

-

-

Observation:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Evaluation: The severity of skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure:

-

A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

-

Observation:

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

The observation period may be extended up to 21 days to determine the reversibility of the effects.

-

-

Evaluation: Ocular lesions are scored based on a standardized system to determine the irritation potential.

Bacterial Reverse Mutation Test - Ames Test (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium).

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

-

The exposure is typically carried out using the plate incorporation method or the pre-incubation method.

-

The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

-

Observation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize the risk of exposure and accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical and lighting equipment.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling and emergency response related to this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency first aid procedures for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-chloro-1-butene in various organic synthesis reactions. This compound, existing as (E) and (Z) isomers, is a versatile building block for the stereoselective synthesis of complex organic molecules, including pharmaceutical intermediates. Its reactivity as a vinyl halide allows it to participate in a range of cross-coupling and nucleophilic substitution reactions.

Physicochemical Properties

A summary of key physicochemical properties for the (E) and (Z) isomers of this compound is provided below. This data is essential for designing and executing synthetic protocols.

| Property | (E)-1-Chloro-1-butene | (Z)-1-Chloro-1-butene |

| Molecular Formula | C₄H₇Cl | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol | 90.55 g/mol |

| CAS Number | 7611-87-2 | 7611-86-1 |

| Boiling Point | 68-69 °C | 63 °C |

| Density | 0.909 g/cm³ | 0.903 g/cm³ |

Key Synthetic Applications

This compound is a valuable substrate for several classes of organic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with potential stereochemical control. The primary applications covered in these notes are:

-

Grignard Reagent Formation and Subsequent Reactions

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Stille Coupling

-

Kumada Coupling

-

-

Nucleophilic Substitution Reactions

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of carbon-carbon bonds. The resulting butenylmagnesium chloride can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Logical Workflow for Grignard Reagent Formation and Reaction

Caption: Workflow for the formation of butenylmagnesium chloride and its subsequent reaction with an electrophile.

Experimental Protocol: Formation of Butenylmagnesium Chloride and Reaction with Benzaldehyde

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

(E)- or (Z)-1-Chloro-1-butene

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Magnesium Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple color of the iodine disappears. Allow the flask to cool to room temperature.

-

Initiation: Add anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a small amount of 1,2-dibromoethane if necessary, which will be indicated by bubbling and a slight exotherm.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is butenylmagnesium chloride.

-

Reaction with Benzaldehyde: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution (1.1 eq.) to the benzaldehyde solution via a cannula.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | 1-Phenyl-2-penten-1-ol | 70-85% |

| Acetone | 2-Methyl-3-hexen-2-ol | 65-80% |

| Carbon Dioxide (Dry Ice) | 2-Pentenoic acid | 60-75% |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

General Catalytic Cycle for Cross-Coupling Reactions

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting a vinyl halide with an organoboron compound.

Experimental Protocol: Coupling of (E)-1-Chloro-1-butene with Phenylboronic Acid

Materials:

-

(E)-1-Chloro-1-butene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-1-chloro-1-butene (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

-

Addition of Base and Solvents: Add potassium carbonate (2.0 eq.). Evacuate and backfill the flask with nitrogen three times. Add toluene and deionized water (e.g., in a 5:1 ratio).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-